molecular formula C13H20N4O2S B2863562 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2415599-75-4

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No.: B2863562
CAS No.: 2415599-75-4
M. Wt: 296.39
InChI Key: KDGPNKQHNBBKQF-UHFFFAOYSA-N
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Description

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5,6-dimethylpyrimidine is a chemical compound with a unique structure that combines a pyrimidine ring with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves the reaction of 4-cyclopropylsulfonylpiperazine with 5,6-dimethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5,6-dimethylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone
  • **N-(4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Uniqueness

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5,6-dimethylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-10-11(2)14-9-15-13(10)16-5-7-17(8-6-16)20(18,19)12-3-4-12/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGPNKQHNBBKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)S(=O)(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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